5-Hydroxyferulic acid

Übersicht

Beschreibung

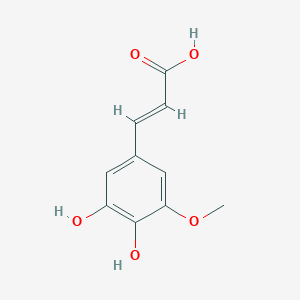

5-Hydroxyferulic acid (5-OHFA) is a dihydroxy phenolic compound derived from the phenylpropanoid biosynthesis pathway, predominantly found in fruits, vegetables, and cereals . Structurally, it features hydroxyl groups at the C3 and C5 positions of the aromatic ring, distinguishing it from monophenolic analogs like ferulic acid (C3-methoxy, C4-hydroxy) . Its biosynthesis is catalyzed by ferulate 5-hydroxylase (F5H), which hydroxylates ferulic acid at the C5 position . 5-OHFA serves as a precursor for sinapic acid in lignin biosynthesis and exhibits superior antioxidant and hydrophilic properties compared to monophenols, making it valuable in pharmaceuticals, cosmetics, and food industries .

Vorbereitungsmethoden

Enzymatic Biosynthesis

Substrates and Reaction Conditions

5-OHFA is biosynthesized via the phenylpropanoid pathway, where ferulic acid undergoes hydroxylation at the 5-position catalyzed by ferulate 5-hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase. Key substrates and parameters include:

Key Findings :

-

F5H exhibits a 1,000-fold lower Kₘ for coniferaldehyde (0.8 µM) and coniferyl alcohol (1.2 µM) compared to ferulic acid (1.5 mM), suggesting preferential hydroxylation of aldehyde/alcohol intermediates .

-

Coupling F5H with caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) enhances sinapic acid production, achieving 95% conversion efficiency .

Organic Synthesis

Knoevenagel Condensation

The most widely reported method involves condensation of 3,4-dihydroxy-5-methoxybenzaldehyde with malonic acid in pyridine/piperidine:

-

Reactants : 50 mg aldehyde, 75 mg malonic acid, 1 mL pyridine, 5 µL piperidine.

-

Conditions : Room temperature, 7 days.

-

Workup : Acidification (0.1 N HCl), ethyl acetate extraction, silica column purification (CH₂Cl₂:Et₂O = 4:1).

Horner-Wadsworth-Emmons Coupling

Alternative routes employ phosphonate esters for α,β-unsaturated acid formation:

Limitations : Low regioselectivity (E/Z ratio >98:2) and multi-step purification .

Microbial Production

Engineered Escherichia coli Systems

Heterologous expression of lignin biosynthetic genes enables 5-OHFA production:

| Gene Combination | Substrate | Bioreactor Yield (mg/L) | Reference |

|---|---|---|---|

| F5H + COMT + 4CL | Glucose | 120 ± 15 | |

| F5H + CCR + PAL | p-Coumaric acid | 200 ± 20 |

Key Findings :

-

Biotransformation : Stepwise reduction of 5-hydroxyferulic acid to monolignols (e.g., 5-hydroxyconiferyl alcohol) occurs with 90% efficiency .

-

Challenges : Substrate toxicity above 10 mM necessitates fed-batch cultivation .

Comparative Analysis of Methods

| Method | Cost | Scalability | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Enzymatic Biosynthesis | High | Moderate | 95–99 | Low (aqueous solvents) |

| Organic Synthesis | Low | High | 85–90 | High (toxic solvents) |

| Microbial Production | Moderate | High | 80–85 | Moderate |

Industrial Relevance : Microbial systems are favored for bulk production due to shorter reaction times (24–48 hrs vs. 7 days for organic synthesis) .

Emerging Techniques

Immobilized Enzyme Systems

Analyse Chemischer Reaktionen

Reaktionstypen: 5-Hydroxyferulasäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: Es können übliche Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile können unter sauren oder basischen Bedingungen verwendet werden, um die Hydroxyl- oder Methoxygruppen zu substituieren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zur Bildung von Chinonen führen, während Reduktion zu Alkoholen oder Alkanen führen kann.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

5-OHFA exhibits significant antioxidant capabilities, which are crucial for protecting cells from oxidative stress.

- Mechanism of Action : The compound acts primarily by scavenging reactive oxygen species (ROS), particularly hydroxyl radicals (). Research indicates that 5-OHFA can inactivate two hydroxyl radicals through a double proton-coupled electron transfer (PCET) mechanism, showcasing its efficiency as an antioxidant .

- Lipoxygenase Inhibition : 5-OHFA also inhibits lipoxygenase (LOX), an enzyme involved in the production of free radicals. This inhibition is thought to be a more relevant mechanism for skin protection against UVA-induced oxidative stress compared to mere iron chelation . Molecular docking studies have shown favorable binding interactions of 5-OHFA with the LOX active site, further supporting its role as an effective antioxidant.

Metabolic Disorders

Recent studies have highlighted the potential of 5-OHFA in regulating metabolic processes, particularly concerning adipocyte differentiation.

- Inhibition of Adipocyte Differentiation : A study isolated 5-hydroxyferulic acid methyl ester from wasabi leaves, demonstrating its ability to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes. This effect was linked to the suppression of key transcription factors involved in adipogenesis, such as PPARγ and C/EBPα .

- Mechanistic Insights : The compound was found to suppress intracellular lipid accumulation without significant cytotoxicity, suggesting its potential utility in managing obesity and related metabolic disorders .

Cancer Therapeutics

The multitarget mechanisms of 5-OHFA extend to cancer prevention and therapy.

- Radical Scavenging Efficiency : Research indicates that 5-OHFA is more effective than Trolox (a standard antioxidant) at scavenging hydroperoxyl radicals (), with a rate constant significantly higher than many other antioxidants .

- Cellular Effects : The ability of 5-OHFA to modulate cellular pathways involved in cancer progression has been observed. Its antioxidant properties contribute to reducing oxidative stress within tumor microenvironments, potentially inhibiting cancer cell proliferation and metastasis.

Summary Table of Applications

Case Studies and Experimental Findings

- Skin Protection Against UVA Radiation : A study demonstrated that both ferulic acid and 5-OHFA provided protection against oxidative damage induced by UVA radiation through their radical scavenging capabilities and LOX inhibition .

- Adipocyte Differentiation Inhibition : Isolated from wasabi leaves, this compound methyl ester effectively reduced lipid accumulation in adipocytes while downregulating key adipogenic transcription factors .

- Cancer Cell Studies : Experimental data show that 5-OHFA enhances the antioxidant defenses of cells, which may contribute to its protective role against cancer cell growth and proliferation .

Wirkmechanismus

The mechanism of action of 5-Hydroxyferulic acid involves its ability to form resonant-stable phenoxy radicals, which explains its potent antioxidant potential . It interacts with reactive oxygen species, neutralizing them and preventing cellular damage. The molecular targets include various enzymes and pathways involved in oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The structural distinction between 5-OHFA and related phenylpropanoids dictates their biological roles and enzymatic interactions (Table 1):

Substrate Specificity of O-Methyltransferases (OMTs)

OMTs catalyze methylation steps in phenylpropanoid metabolism. 5-OHFA is a key substrate for bifunctional caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT), which exhibits broad specificity but prefers aldehydes/alcohols over free acids (Table 2) :

Antioxidant Capacity

5-OHFA outperforms ferulic acid in radical scavenging due to its dihydroxy configuration. In vitro assays show its IC₅₀ for DPPH inhibition is 1.5-fold lower than ferulic acid . However, sinapic acid’s dual methoxy groups further enhance lipid peroxidation resistance, highlighting a trade-off between hydrophilicity and lipophilicity .

Metabolic Flux and Plant Concentrations

In the phenylpropanoid pathway, 5-OHFA occupies a branch point between lignin and antioxidant synthesis. Quantitative profiling in rapeseed reveals its concentration (6.8 mg/kg) is lower than sinapic acid (345 mg/kg) but comparable to ferulic acid (7.8 mg/kg) . Avocado seeds uniquely accumulate 5-OHFA, whereas caffeic acid dominates in peels .

Enzymatic Engineering Insights

Structural studies of COMT reveal a substrate-binding pocket accommodating both 5-OHFA and caffeic acid. Mutagenesis of residues like Y301 in EcHpaBC increased 5-OHFA conversion to 45%, underscoring the role of steric flexibility in substrate recognition .

Biologische Aktivität

5-Hydroxyferulic acid (5-OHFA) is a phenolic compound derived from ferulic acid, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 5-OHFA, focusing on its antioxidant properties, anti-inflammatory effects, role in lignin biosynthesis, and potential anticancer mechanisms.

Chemical Structure and Biosynthesis

5-OHFA is structurally characterized by a hydroxyl group at the 5-position of the ferulic acid molecule. It is produced through the enzymatic action of ferulate-5-hydroxylase (F5H) during the biosynthesis of lignin, particularly in plants like Arabidopsis . The conversion pathway from ferulic acid to 5-OHFA is crucial for the production of syringyl lignin monomers, which are essential for plant structure and defense .

Antioxidant Activity

Mechanisms of Action:

- Radical Scavenging: 5-OHFA exhibits significant radical scavenging capabilities, particularly against hydroxyl radicals (). It can scavenge two hydroxyl radicals through a double proton-coupled electron transfer (PCET) mechanism, demonstrating its high reactivity and efficiency in neutralizing oxidative stress .

- Enzyme Inhibition: The compound has been shown to inhibit lipoxygenase (LOX), an enzyme involved in the production of pro-inflammatory mediators. Molecular docking studies suggest that 5-OHFA binds favorably to the LOX active site, thereby reducing inflammation .

Research Findings:

- A study reported that 5-OHFA can effectively chelate ferrous ions (), preventing the formation of reactive oxygen species (ROS) through Fenton reactions. This chelation ability enhances its antioxidant potential .

- Kinetic studies indicate that the reaction rates involving 5-OHFA are diffusion-controlled, highlighting its rapid action in biological systems .

Anti-inflammatory Properties

5-OHFA's anti-inflammatory effects are attributed to its ability to modulate various signaling pathways:

- It downregulates pro-inflammatory cytokines and inhibits pathways such as NF-kB and MAPK, which are critical in inflammatory responses .

- Its role in adipocyte differentiation has been studied, showing that it can suppress PPARγ expression, a key regulator in fat cell development .

Potential Anticancer Mechanisms

Recent computational studies have suggested that 5-OHFA may exert anticancer effects through multiple targets:

- It has been shown to induce apoptosis in cancer cells by modulating cell cycle regulators and promoting oxidative stress within tumor cells .

- The multitarget mechanisms include inhibition of cell proliferation and induction of cytotoxicity against various cancer cell lines .

Case Studies and Experimental Evidence

Several studies have provided evidence supporting the biological activities of 5-OHFA:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated radical scavenging activity and LOX inhibition | Molecular docking and kinetic analysis |

| Study 2 | Showed anti-inflammatory effects in vitro | Cytokine profiling and signaling pathway analysis |

| Study 3 | Indicated anticancer properties through apoptosis induction | Cell viability assays on cancer cell lines |

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of 5-hydroxyferulic acid in plants, and how can it be experimentally tracked?

- This compound is synthesized via the phenylpropanoid pathway. Key steps include hydroxylation of ferulic acid by ferulate 5-hydroxylase (F5H) . To track its biosynthesis, researchers can use isotope labeling combined with LC-MS/MS to monitor intermediates. Transcriptomic analysis (e.g., RNA-seq) of genes like F5H and COMT (caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase) in model plants like Arabidopsis or alfalfa can validate pathway activity .

Q. What analytical methods are recommended for quantifying this compound in plant extracts?

- High-performance liquid chromatography (HPLC) with UV detection (280 nm) is standard for quantification, validated by spiking with pure standards . For higher sensitivity, ultra-HPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides nanogram-level detection. Nuclear magnetic resonance (1H-NMR) is critical for structural confirmation, particularly to distinguish it from isomers like caffeic acid .

Q. How does this compound function as a substrate for lignin biosynthesis?

- This compound is a precursor for sinapic acid, which is incorporated into lignin monomers. COMT catalyzes its methylation to form sinapic acid derivatives, which are later reduced to sinapyl alcohol for lignin polymerization . Knockout mutants of COMT in plants show reduced syringyl lignin units, confirming its role .

Eigenschaften

IUPAC Name |

3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,11,14H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXWTVLDSKSYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030502 | |

| Record name | 5-Hydroxyferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782-55-4 | |

| Record name | 5-Hydroxyferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1782-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.